4-Chloro-5-n-propyloxyindole
Description
4-Chloro-5-n-propyloxyindole is an indole derivative featuring a chlorine atom at the 4-position and an n-propyloxy group (-OCH₂CH₂CH₃) at the 5-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-chloro-5-propoxy-1H-indole |
InChI |
InChI=1S/C11H12ClNO/c1-2-7-14-10-4-3-9-8(11(10)12)5-6-13-9/h3-6,13H,2,7H2,1H3 |
InChI Key |
IPDCIKCKRKESJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-5-n-propyloxyindole with structurally related indole derivatives, focusing on substituent positions, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison of Chloro-Substituted Indoles
Substituent Position and Electronic Effects
This compound vs. 4-Chloro-6-methoxyindole :
The methoxy group at position 6 in 4-chloro-6-methoxyindole is smaller and less lipophilic than the n-propyloxy group at position 5 in the target compound. This difference may alter solubility and binding affinity in pesticidal applications. Chlorine at position 4 in both compounds enhances electrophilic reactivity, critical for cross-coupling reactions in polymer synthesis (as seen in phthalimide derivatives ).- This compound vs. In contrast, the n-propyloxy group at position 5 in the target compound may prioritize steric effects over electronic interactions.
- This compound vs. 4-Chloro-5-methylindoline: Indoline (a saturated indole analog) in 4-chloro-5-methylindoline lacks aromaticity, reducing conjugation but increasing stability.
Research Findings and Gaps
- Synthetic Utility :
Chloro-substituted indoles are pivotal in Suzuki-Miyaura couplings, as demonstrated in phthalimide-based polymer synthesis . The n-propyloxy group in this compound may enable similar cross-coupling reactions for advanced materials. - Biological Activity : While 4-chloro-6-methoxyindole is linked to pesticidal activity , the target compound’s larger alkoxy group could modulate toxicity or target specificity. Further studies are needed to validate these hypotheses.
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